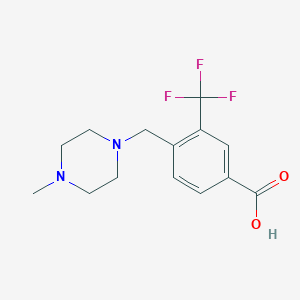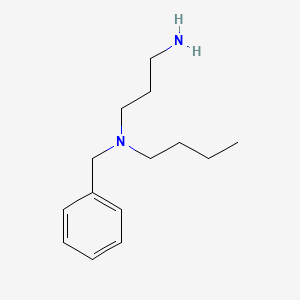
N-Benzyl-N-butylpropane-1,3-diamine
Übersicht
Beschreibung
Synthesis Analysis
1,3-Diamines are significant motifs in natural products and serve as building blocks in synthetic organic chemistry . Synthetic methods for the preparation of 1,3-diamines are summarized in a review . 1,3-Diamine-derived catalysts were designed, synthesized, and used in asymmetric Mannich reactions of ketones .Chemical Reactions Analysis
1,3-Diamine-derived catalysts were used in asymmetric Mannich reactions of ketones . The reactions catalyzed by one of the 1,3-diamine derivatives in the presence of acids afforded the Mannich products with high enantioselectivities under mild conditions .Physical And Chemical Properties Analysis
The physical data of 1,2-propane diamine (1,2-PDA) and 1,3-butanediol (1,3-BTD) binary mixtures under atmospheric pressure from 293.15 K to 318.15 K were reported . The data includes density (ρ), viscosity (η), and surface tension (γ) .Wissenschaftliche Forschungsanwendungen
Thermodynamics and Kinetics in Catalysis
A study by Hofmann and Eldik (2003) investigated the influence of bridging diamines, including 1,3-propanediamine and 1,4-butanediamine, on the reactivity of Pt(II) centers in binuclear complexes. This research highlights the role of diamines in modifying the electrophilicity and reaction rates of platinum complexes, which could be applicable in catalysis and synthesis (Hofmann & Eldik, 2003).
Organic Synthesis and Building Blocks
Kiyokawa, Jou, and Minakata (2021) developed a metal-free method for the intramolecular C-H amination of N-alkylsulfamide derivatives to construct 1,3-diamine structures, showcasing the importance of 1,3-diamines in organic synthesis. This approach enables the synthesis of cyclic structures without the need for transition-metal catalysts (Kiyokawa, Jou, & Minakata, 2021).
Material Science and Polymer Research
Banerjee et al. (2003) synthesized novel fluorinated polyimides from diamine monomers, including 1,3-bis[3′-trifluoromethyl-4′(4″-amino benzoxy) benzyl] benzene. These polyimides exhibit low water absorption rates and low dielectric constants, indicating potential applications in electronic and aerospace industries (Banerjee et al., 2003).
Corrosion Inhibition
Singh and Quraishi (2016) explored the use of novel bis Schiff's bases derived from diamines as corrosion inhibitors for mild steel. Their findings suggest that diamine-based inhibitors can significantly enhance corrosion resistance, making them valuable in industrial applications to extend the lifespan of metal structures (Singh & Quraishi, 2016).
Fluorescence and Chemosenors
Pawar et al. (2015) developed a chemosensor based on the benzene-1,2-diamine structure for dual Ni2+ and Cu2+ recognition. This research underscores the utility of diamine compounds in the development of sensitive and selective sensors for environmental monitoring and analytical chemistry applications (Pawar et al., 2015).
Wirkmechanismus
Eigenschaften
IUPAC Name |
N'-benzyl-N'-butylpropane-1,3-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N2/c1-2-3-11-16(12-7-10-15)13-14-8-5-4-6-9-14/h4-6,8-9H,2-3,7,10-13,15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGBNEDDSLZOPLJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CCCN)CC1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



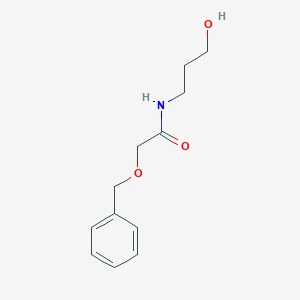

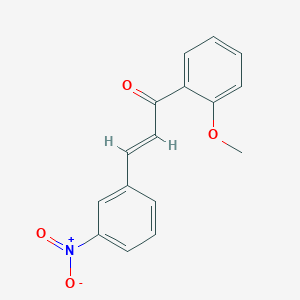
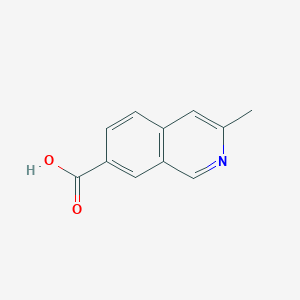
![4-[2-(4-Methyl-piperidin-1-yl)-ethoxy]-phenylamine](/img/structure/B3158521.png)
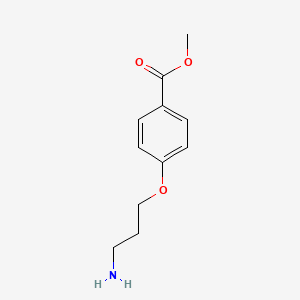
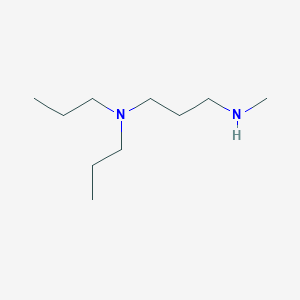
amino]-acetic acid](/img/structure/B3158560.png)

![(4-Chloro-pyrrolo[2,1-f][1,2,4]triazin-5-ylmethyl)-triethyl-ammonium bromide](/img/structure/B3158592.png)
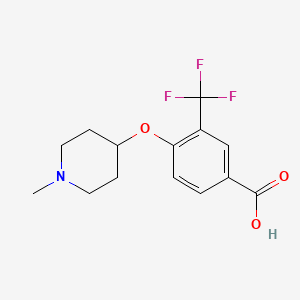
![{[3-(3-Pyridinyl)-5-isoxazolyl]methyl}amine dihydrochloride](/img/structure/B3158604.png)
![3,7-Diethyl-3,7-diazabicyclo[3.3.1]nonan-9-one](/img/structure/B3158608.png)
